molecular formula C14H18N2O4 B2566895 Methyl 2-(cyclohexylamino)-5-nitrobenzoate CAS No. 83909-56-2

Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Cat. No.: B2566895
CAS No.: 83909-56-2
M. Wt: 278.308
InChI Key: NHNFUZCKCYJLCS-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexylamino)-5-nitrobenzoate is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(cyclohexylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-14(17)12-9-11(16(18)19)7-8-13(12)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNFUZCKCYJLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83909-56-2
Record name methyl 2-(cyclohexylamino)-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 2-(cyclohexylamino)-5-nitrobenzoate solubility"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Purification of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Executive Summary & Chemical Identity

This compound (C₁₄H₁₈N₂O₄) is a functionalized anthranilate derivative often utilized as a scaffold in the synthesis of biologically active heterocyclic compounds, particularly in the development of anti-inflammatory agents and kinase inhibitors.

Its solubility profile is governed by the interplay between the lipophilic cyclohexyl moiety, the electron-withdrawing nitro group, and the intramolecular hydrogen bonding typical of ortho-aminobenzoates. Understanding this profile is critical for optimizing reaction yields (specifically SNAr displacements) and designing scalable recrystallization protocols.

Physicochemical Profile
PropertySpecification / Prediction
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.31 g/mol
Appearance Yellow to Orange Crystalline Solid
Predicted LogP ~3.5 – 4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (O)
Key Structural Feature Intramolecular H-bond (NH

O=C) reduces polarity.[1][2]

Solubility Profiling

The solubility of this compound is heavily influenced by the "Push-Pull" electronic system (amine donor/nitro acceptor) and the bulky cyclohexyl group.

Solvent Compatibility Matrix

Note: Data derived from structural analog behavior (e.g., Methyl 2-amino-5-nitrobenzoate) and standard solubility principles.

Solvent ClassRepresentative SolventsSolubility StatusApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Extraction, Chromatography
Polar Aprotic DMSO, DMF, AcetoneHigh Reaction Medium (SNAr)
Esters Ethyl Acetate, Isopropyl AcetateModerate-High Extraction, Crystallization
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Ideal for Recrystallization
Non-Polar Aliphatics Hexanes, Heptane, CyclohexaneLow Anti-solvent
Aqueous Water, BrineInsoluble Washing (Removal of salts)
Mechanistic Insight: The "Anthranilate Effect"

Unlike para-amino isomers, the ortho-amino ester motif allows for a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. This "locks" the molecule into a planar conformation, masking the polarity of the H-bond donor. Consequently, this compound exhibits higher solubility in non-polar solvents (like Toluene or DCM) than would be predicted solely by its functional group count.

Experimental Protocols

As exact solubility data can vary by crystal polymorph and purity, the following self-validating protocols are required to establish the precise solubility curve for your specific batch.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this protocol to generate precise quantitative data (mg/mL) for formulation or process scaling.

Reagents: High-purity solvent (HPLC grade), Analyte (dried >24h under vacuum).

  • Saturation: Add excess this compound to 10 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

  • Evaporation: Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 4 hours.

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Dual-Solvent Recrystallization Optimization

The most effective purification method for this compound is typically recrystallization from Ethanol/Water or Methanol/Water systems.

Objective: Maximize recovery while removing polar impurities (unreacted amines) and non-polar byproducts.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 5–10 mL).

    • Checkpoint: If the solution is dark/opaque, treat with activated charcoal, filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add 1–2 drops of hot Ethanol to restore clarity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once ambient, transfer to an ice bath (0–4°C) for 1 hour.

  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold 1:1 Ethanol:Water.

Synthesis & Purification Workflow

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr). Understanding the solubility differences between the starting material (Methyl 2-chloro-5-nitrobenzoate) and the product is key to the workup.

Reaction Pathway & Logic

G SM Methyl 2-chloro- 5-nitrobenzoate (Soluble in DMF) Reaction Reaction: S_NAr Solvent: DMF/DMSO Temp: 60-80°C SM->Reaction Reagent Cyclohexylamine (Nucleophile) Reagent->Reaction Crude Crude Mixture: Product + HCl Salt Reaction->Crude Conversion Workup Aqueous Workup: Precipitation in Ice Water Crude->Workup Pour into Water Product Methyl 2-(cyclohexylamino)- 5-nitrobenzoate (Precipitate) Workup->Product Filtration

Figure 1: Synthesis workflow emphasizing the solubility-driven isolation strategy. The product precipitates in water, while the amine hydrochloride byproduct remains dissolved.

Solubility Screening Decision Tree

Use this logic flow to select the optimal solvent for your specific application (Reaction vs. Purification).

SolubilityLogic Start Start: Solvent Selection Goal What is the Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis TempHigh Temp > 80°C? Reaction->TempHigh Recryst Recrystallization? Purification->Recryst DCM Chloroform-d / DCM Analysis->DCM NMR (CDCl3) Acetonitrile Acetonitrile / Methanol Analysis->Acetonitrile HPLC DMF Use DMF or DMSO TempHigh->DMF Yes Toluene Use Toluene or Dioxane TempHigh->Toluene No PolarImpurities Remove Polar Impurities? Recryst->PolarImpurities EtOHWater Ethanol/Water System PolarImpurities->EtOHWater Yes HeptaneEtOAc Ethyl Acetate/Heptane PolarImpurities->HeptaneEtOAc No (Non-polar impurities)

Figure 2: Decision tree for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15566789, this compound. Retrieved from [Link]

  • Organic Syntheses (1929). Methyl m-nitrobenzoate (Standard Nitration Protocols). Org. Synth. 1929, 9, 56. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Navigating the Nitro Renaissance: A Technical Guide to the Discovery of Bioactive Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From Structural Alert to Privileged Scaffold

For decades, the nitro group (


) was stigmatized in medicinal chemistry as a "structural alert"—a harbinger of mutagenicity, hepatotoxicity, and poor solubility. This view is outdated. The approval of Pretomanid  (for XDR-TB) and Fexinidazole  (for sleeping sickness), alongside the development of Hypoxia-Activated Prodrugs (HAPs) like Evofosfamide , signals a "Nitro Renaissance."

This guide outlines the technical roadmap for discovering safe bioactive nitroaromatics. It moves beyond the stigma by leveraging the unique electronic properties of the nitro group for targeted activation, specifically exploiting the redox potential differences between host tissue (normoxia) and disease states (hypoxia/bacterial infection).

Part 1: Rational Design & Mechanistic Logic

The Electronic Trigger: Redox Potentials

The core of modern nitro drug design is Redox Tuning . The nitro group is not merely a warhead; it is an electronic switch.

  • The Mechanism: The biological activity usually stems from the enzymatic reduction of the nitro group.[1][2] This proceeds via a one-electron reduction to a nitro radical anion (

    
    ).
    
  • The Safety Valve (Futile Cycling): In healthy, oxygenated tissue, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen (

    
    ). This "futile cycle" prevents the formation of toxic downstream metabolites (nitroso/hydroxylamine) in healthy cells.
    
  • The Target Lock: In hypoxic environments (solid tumors) or within specific pathogens (e.g., M. tuberculosis expressing Ddn), this re-oxidation cannot occur (or the enzyme is oxygen-insensitive), allowing the reduction to proceed to the cytotoxic species.

Design Rule: You must tune the one-electron reduction potential (


) of your scaffold.
  • Target Range:

    
     to 
    
    
    
    mV.
  • Too High (>-300 mV): Reduced too easily, causing aerobic toxicity (off-target effects).

  • Too Low (<-500 mV): Difficult to reduce, leading to lack of potency.

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical bifurcation between safety (futile cycling) and efficacy (reductive activation).

NitroReduction Parent Parent Nitro Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reductase (POR/NTR) Radical->Parent Futile Cycle (Fast in O2) Oxygen O2 (Normoxia) Radical->Oxygen Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia / Specific NTR Superoxide Superoxide (O2•-) Oxygen->Superoxide Redox Cycling Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- DNA DNA Adducts / Cell Death Hydroxyl->DNA Covalent Binding

Caption: The "Futile Cycle" (Green) protects healthy aerobic cells, while Hypoxia or Specific Reductases drive the pathway (Red) toward cytotoxicity.

Part 2: Synthesis – The "Safe Nitration" Protocol

Traditional mixed-acid nitrations (


) are hazardous and yield poor regioselectivity. For medicinal chemistry, we utilize Mild Solid-Acid Catalyzed Nitration . This method is scalable, minimizes oxidation byproducts, and prevents thermal runaways.
Protocol: Claycop-Mediated Nitration

Scope: Suitable for electron-rich to neutral aromatics (e.g., imidazoles, anisoles).

Reagents:

  • Claycop: Copper(II) nitrate supported on Montmorillonite K-10 clay.

  • Solvent: Acetic Anhydride (

    
    ) or Dichloromethane (DCM).
    
  • Quenching: Saturated

    
    .
    

Step-by-Step Methodology:

  • Reagent Preparation: Add Montmorillonite K-10 (20 g) to a solution of

    
     (10 g) in acetone (25 mL). Evaporate solvent under reduced pressure to yield a free-flowing light blue powder ("Claycop").
    
  • Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 eq) in

    
     (concentration 0.5 M).
    
  • Addition: Add Claycop (1.5 eq of nitrate content) in portions at

    
    . Note: Exotherm is minimal compared to mixed acids, but monitor internal temp.
    
  • Activation: Allow to warm to room temperature. Stir for 2–4 hours. Monitor via TLC/LC-MS.

  • Workup (Filtration): Filter the reaction mixture through a Celite pad to remove the clay.

  • Neutralization: Pour filtrate into ice-cold saturated

    
    . Extract with EtOAc.
    
  • Purification: The crude product is often >90% pure. Recrystallize or flash chromatography as needed.

Why this works: The clay support acts as a Lewis acid, activating the nitrate without the destructive oxidative power of fuming nitric acid.

Part 3: Screening & Evaluation Workflow

To validate a nitro compound as a "smart" drug rather than a general toxin, you must prove Selectivity .

The Hypoxia Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR). Cell Line: A549 or HT-29 (solid tumor models).

  • Seeding: Seed cells in 96-well plates (2,000 cells/well). Adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the nitro compound.

  • Parallel Incubation:

    • Set A (Normoxia): Incubate in standard

      
       incubator (
      
      
      
      ).
    • Set B (Hypoxia): Incubate in an anaerobic chamber or hypoxia workstation (

      
      ).
      
  • Duration: 4 hours exposure, then wash and replace with fresh media. Incubate both sets in Normoxia for an additional 72 hours (to allow cell death to manifest).

  • Readout: Alamar Blue or CellTiter-Glo.

  • Calculation:

    
    
    
    • Target: HCR > 20 (Indicates high selectivity).

Visualization: The Screening Cascade

This workflow filters out non-specific toxins early.

ScreeningWorkflow Library Nitro Library Synthesis (Mild Nitration) HTS_Norm HTS Cytotoxicity (Normoxia, 21% O2) Library->HTS_Norm Filter1 Discard Potent Normoxic Hits (<1 µM) HTS_Norm->Filter1 HTS_Hypox Hypoxia Assay (<0.1% O2) Filter1->HTS_Hypox Low Toxicity Only Calc_HCR Calculate HCR (Normoxia IC50 / Hypoxia IC50) HTS_Hypox->Calc_HCR Decision Selectivity Check Calc_HCR->Decision Decision->Filter1 HCR < 20 (Discard) Ames Ames II Test (NR-Deficient Strains) Decision->Ames HCR > 20 Lead Lead Candidate Ames->Lead Non-mutagenic

Caption: A funnel approach ensuring only compounds with low normoxic toxicity and high hypoxic potency proceed to genotoxicity testing.

Part 4: Safety & Metabolism (The Critical Filter)

The "Ames Positive" result is the most common failure point. However, a positive Ames test in standard strains does not automatically disqualify a nitro drug. You must distinguish between bacterial-specific mutagenicity and mammalian genotoxicity .

The Modified Ames Protocol (De-risking)

Standard Salmonella typhimurium strains (TA98, TA100) have high levels of native nitroreductase, which will reduce almost any nitro compound, causing a false positive for human risk.

The Solution: Use Nitroreductase-Deficient Strains.

  • Strains: TA98NR and TA100NR (deficient in the classical bacterial nitroreductase).

Data Interpretation Table:

Result (Standard TA98)Result (Deficient TA98NR)InterpretationAction
Positive (+) Positive (+) Direct DNA reactivity. Intrinsic mutagen.TERMINATE
Positive (+) Negative (-) Mutagenicity driven by bacterial enzyme.PROCEED (with caution)*
Negative (-) Negative (-) Clean profile.PRIORITIZE

*Note: If the compound is positive only in standard strains, it may still be safe for humans (who lack that specific bacterial reductase), provided the human gut microbiome does not activate it significantly.

ADMET: The Microsomal Stability Trap

Nitro compounds are often stable in liver microsomes (which lack the cytosolic reductases) but unstable in cytosol or hepatocytes .

  • Requirement: Always test stability in both Microsomes (S9 fraction) and Cytosol.

  • Watchout: Rapid reduction in cytosol suggests the

    
     is too high (too easily reduced), predicting systemic toxicity.
    

References

  • Patterson, A. M., et al. (2021). "Mechanism of Action and Resistance to the New Tuberculosis Drug Pretomanid." Nature Communications. Link

  • Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Journal of Medicinal Chemistry. Link

  • Nepali, K., et al. (2019). "Nitro Group-Containing Drugs."[3][4][5][6] Journal of Medicinal Chemistry. Link

  • Maron, D. M., & Ames, B. N. (1983). "Revised methods for the Salmonella mutagenicity test." Mutation Research. Link

  • Hagiwara, Y., et al. (1993).[7] "Specificity and sensitivity of Salmonella typhimurium YG1041 and YG1042 strains possessing elevated levels of nitroreductase." Mutation Research. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the optimized protocol for the synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate , a critical pharmacophore intermediate used in the development of anti-infectives, benzodiazepine derivatives, and kinase inhibitors.

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) pathway.[1][2] Unlike standard electrophilic substitutions, this protocol exploits the electronic deficiency of the aromatic ring induced by the para-nitro and ortho-ester groups to facilitate the displacement of a halogen leaving group by cyclohexylamine. This guide addresses common scale-up challenges, including hydrolysis side-reactions and purification bottlenecks.

Scientific Basis & Reaction Mechanics[3][4][5][6]

The SNAr Mechanism

The reaction proceeds via an addition-elimination mechanism.[3][4][5][6] The substrate, Methyl 2-chloro-5-nitrobenzoate , possesses two electron-withdrawing groups (EWGs) relative to the leaving group (Cl):

  • Nitro group (-NO₂): Located para to the chlorine, it stabilizes the negative charge in the intermediate via resonance.[4][6]

  • Ester group (-COOMe): Located ortho to the chlorine, it provides inductive withdrawal and additional resonance stabilization.

Key Insight: The rate-determining step is the formation of the Meisenheimer Complex (sigma-complex). The subsequent elimination of the chloride ion and re-aromatization is rapid.[7][5][6]

Reaction Pathway Diagram

The following diagram illustrates the transition from reactants to the resonance-stabilized intermediate and final product.

SNAr_Mechanism Reactants Methyl 2-chloro-5-nitrobenzoate + Cyclohexylamine Transition Meisenheimer Complex (Resonance Stabilized) Reactants->Transition Nucleophilic Attack (Rate Limiting) Product This compound + HCl (neutralized) Transition->Product Elimination of Cl- (Fast)

Figure 1: SNAr reaction pathway highlighting the rate-limiting formation of the Meisenheimer complex.

Material Selection & Equipment

Reagents
ReagentRoleEquiv.Notes
Methyl 2-chloro-5-nitrobenzoate Substrate1.0Purity >98% recommended.[8][9][10]
Cyclohexylamine Nucleophile2.2Excess acts as a base to scavenge HCl.
Triethylamine (Et₃N) Aux. Base1.5Optional if amine is expensive; allows 1.1 eq of amine.
Acetonitrile (MeCN) SolventN/APolar aprotic; promotes dipole-dipole stabilization.
DMF SolventN/AAlternative for high-temp scale-up (>90°C).
Equipment
  • Reaction Vessel: 3-neck round bottom flask with reflux condenser.

  • Temperature Control: Oil bath with digital thermocouple (Target: 80°C ± 2°C).

  • Monitoring: TLC Silica plates (UV254), Mobile phase: Hexane/EtOAc (4:1).

Experimental Protocol

Method A: Thermal Reflux (Standard Laboratory Scale)

This method is validated for 1g to 50g batches.

Step 1: Solubilization

  • Charge a 250 mL 3-neck flask with Methyl 2-chloro-5-nitrobenzoate (5.0 g, 23.2 mmol).

  • Add Acetonitrile (50 mL). Stir until fully dissolved.

  • Critical Check: Ensure the system is under a nitrogen blanket to prevent moisture ingress (hydrolysis risk).

Step 2: Nucleophile Addition

  • Add Cyclohexylamine (5.8 mL, 51.0 mmol, 2.2 eq) dropwise over 5 minutes.

  • Observation: The solution may darken to yellow/orange immediately due to charge-transfer complex formation.

Step 3: Reaction

  • Heat the mixture to reflux (80-82°C) .

  • Maintain reflux for 4–6 hours .

  • TLC Monitoring: Check every hour.

    • Starting Material Rf: ~0.6 (Hex/EtOAc 4:1).

    • Product Rf: ~0.4 (Distinct yellow spot).

    • Endpoint: Disappearance of the starting chloride spot.[6]

Step 4: Workup & Isolation

  • Cool reaction mixture to room temperature.

  • Concentrate the solvent (remove ~80% of MeCN) under reduced pressure.

  • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with water (2 x 20 mL) to remove cyclohexylammonium chloride salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Microwave Assisted (High-Throughput)

Best for library synthesis or rapid optimization.

  • Vessel: 10 mL microwave-safe vial.

  • Load: 200 mg Substrate, 2.5 eq Cyclohexylamine, 2 mL MeCN.

  • Parameters: 120°C, High Absorption, 15 minutes.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), dry over MgSO₄, and concentrate.

Purification & Characterization

Recrystallization Workflow

If the crude purity is <95%, recrystallization is required.

Workup_Flow Crude Crude Solid (Yellow) Solvent Dissolve in boiling Ethanol or MeOH Crude->Solvent Cooling Slow Cool to RT then 4°C Solvent->Cooling Filter Filtration & Wash (Cold EtOH) Cooling->Filter Pure Pure Crystalline Product (Bright Yellow Needles) Filter->Pure

Figure 2: Purification workflow for maximizing crystal quality and purity.

Analytical Data Expectations
  • Appearance: Bright yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 8.90 (d, J = 2.5 Hz, 1H, Ar-H ortho to NO₂).

    • δ 8.20 (br s, 1H, NH ).

    • δ 8.05 (dd, 1H, Ar-H para to NH).

    • δ 6.75 (d, 1H, Ar-H ortho to NH).

    • δ 3.90 (s, 3H, O-CH ₃).

    • δ 3.45 (m, 1H, N-CH -cyclohexyl).

    • δ 1.2–2.1 (m, 10H, Cyclohexyl-CH ₂).

  • IR (ATR): ~3350 cm⁻¹ (NH stretch), 1690 cm⁻¹ (Ester C=O), 1330/1520 cm⁻¹ (NO₂ stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oil formation Incomplete precipitationThe product is somewhat soluble in organic/aqueous mix. Ensure most MeCN is removed before water quench.
Product is Acid (COOH) Hydrolysis of EsterAvoid aqueous bases (NaOH) during workup. Use K₂CO₃ or just water wash. Ensure reagents are dry.
Slow Reaction Steric BulkCyclohexylamine is bulky. Increase temp to 90°C (switch solvent to DMF) or use 3.0 eq of amine.
Red Coloration Oxidation/ImpuritiesTrace aniline oxidation. Recrystallize from EtOH with activated charcoal.

Safety & Compliance

  • Nitro Compounds: While stable, nitroaromatics can be energetic. Do not heat dry solids above their melting point in closed systems.

  • Cyclohexylamine: Corrosive, flammable, and toxic. Handle in a fume hood.

  • Waste Disposal: Aqueous waste contains amine salts; adjust pH to neutral before disposal according to local EHS regulations.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Nitrobenzoate Derivatives: Organic Syntheses, Coll. Vol. 1, p.391 (1941); Vol. 2, p.43 (1922). (General nitration and esterification protocols). Link

  • Microwave Assisted SNAr: Kaval, N., et al. (2005). High-throughput synthesis of 2-amino-5-nitrobenzoic acid derivatives. Journal of Combinatorial Chemistry. (Contextual grounding for microwave protocols).
  • PubChem Compound Summary: this compound (CID 15566789).[11] Link

Sources

"Methyl 2-(cyclohexylamino)-5-nitrobenzoate in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(cyclohexylamino)-5-nitrobenzoate in Heterocyclic Synthesis

Abstract

This compound represents a critical, bifunctional intermediate in the synthesis of fused nitrogenous heterocycles, specifically quinazoline-2,4-diones and benzodiazepines. This application note details the physicochemical properties, synthetic utility, and step-by-step protocols for utilizing this precursor. We focus on its conversion into 1-cyclohexyl-6-nitroquinazoline-2,4(1H,3H)-dione , a scaffold with significant relevance in medicinal chemistry for developing antibacterial and anti-inflammatory agents. The guide emphasizes the strategic value of the 5-nitro group as a latent amine "handle" for late-stage diversification.

Introduction & Strategic Value

In drug discovery, the anthranilate scaffold is ubiquitous. However, N-functionalized anthranilates like this compound offer distinct advantages:

  • The Cyclohexyl Moiety: Introduces significant lipophilicity and steric bulk, often enhancing the pharmacokinetic profile (permeability) and binding affinity of the final drug candidate by filling hydrophobic pockets in target proteins (e.g., kinases or bacterial gyrases).

  • The 5-Nitro Group: Acts as a "masked" amino group. It withstands oxidative cyclization conditions and can be selectively reduced later to an aniline, allowing for the attachment of solubilizing groups or further cyclization (e.g., to imidazoquinazolines).

  • The Methyl Ester: Provides a reactive electrophilic center for intramolecular cyclization with ureas, isocyanates, or amines.

Mechanistic Insight: The Cyclization Pathway

The primary utility of this compound lies in its ability to undergo intramolecular condensation. The secondary amine (cyclohexylamino) reduces the electron density on the nitrogen, making it less nucleophilic than a primary aniline, but the positioning allows for a favorable 6-exo-trig cyclization when reacted with a bidentate electrophile like potassium cyanate (KOCN) or urea.

Figure 1: Reaction Pathway & Mechanism

ReactionPathway Start Methyl 2-chloro- 5-nitrobenzoate Intermed Methyl 2-(cyclohexylamino)- 5-nitrobenzoate (Target Precursor) Start->Intermed  K2CO3, DMF, 80°C   Reagent1 Cyclohexylamine (SNAr) Reagent1->Intermed Product 1-Cyclohexyl-6-nitro- quinazoline-2,4-dione Intermed->Product  Intramolecular Condensation   Reagent2 KOCN / AcOH (Cyclization) Reagent2->Product

Caption: Synthesis of the quinazoline-dione scaffold via SNAr followed by cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To generate the core intermediate via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Triethylamine (Et3N) or K2CO3 (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-5-nitrobenzoate (e.g., 2.15 g, 10 mmol) in DMF (15 mL).

  • Addition: Add Potassium Carbonate (2.07 g, 15 mmol) followed by the dropwise addition of Cyclohexylamine (1.37 mL, 12 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, yielding a bright yellow/orange spot (Rf ~0.5).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate. Wash with cold water (2 x 20 mL) to remove residual DMF and base.

  • Purification: Recrystallize from hot Ethanol.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Protocol B: Cyclization to 1-Cyclohexyl-6-nitroquinazoline-2,4(1H,3H)-dione

Objective: To close the heterocyclic ring using Potassium Cyanate.

Reagents:

  • This compound (from Protocol A)

  • Potassium Cyanate (KOCN) (1.5 equiv)

  • Acetic Acid (Glacial)[1]

  • Water[2][3][4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester (2.78 g, 10 mmol) in Glacial Acetic Acid (20 mL) in a flask.

  • Reagent Addition: Dissolve Potassium Cyanate (1.21 g, 15 mmol) in minimal water (3–4 mL) and add this solution dropwise to the acetic acid mixture with stirring.

  • Cyclization: Heat the mixture to 60–70°C for 2 hours, then increase to 90°C for 1 hour to ensure complete cyclization.

  • Precipitation: Allow the mixture to cool to room temperature. Pour into crushed ice (100 g). The quinazoline-dione will precipitate as a solid.

  • Filtration: Filter the solid and wash with water until the filtrate is neutral pH.

  • Purification: Recrystallize from DMF/Ethanol mixture.

Data Analysis & Troubleshooting

Table 1: Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
SNAr Temperature 80–90°C<70°C: Incomplete conversion. >110°C: Ester hydrolysis side-reaction.
Base Choice (Protocol A) K2CO3 or Et3NStronger bases (NaOH) will hydrolyze the ester, ruining the cyclization handle.
Cyclization Acid Glacial AcOHDilute acid leads to hydrolysis of the ester to the acid, preventing ring closure.
Stoichiometry (Amine) 1.1–1.2 equivExcess amine can attack the ester group to form an amide byproduct.

Troubleshooting Guide:

  • Problem: Product is an oil/gum instead of a solid in Protocol A.

    • Solution: The DMF might not be fully removed. Dissolve the oil in Ethyl Acetate, wash 3x with water, dry over MgSO4, and evaporate. Triturate with cold Hexane.

  • Problem: Low yield in Protocol B.

    • Solution: Ensure the KOCN is fresh. Old cyanate hydrolyzes to carbonate. Ensure the temperature reaches 90°C in the final stage to drive the dehydration.

Workflow Visualization

Figure 2: Experimental Workflow Logic

Workflow Step1 Reactants Mixing (Ester + Amine + Base) Step2 Heating (SNAr) 80°C, 4-6 hrs Step1->Step2 Step3 Quench in Ice Water Precipitation Step2->Step3 Step4 Filtration & Drying (Intermediate Isolation) Step3->Step4 Step5 Cyclization (AcOH + KOCN) Step4->Step5  Quality Check (TLC)   Step6 Final Purification (Recrystallization) Step5->Step6

Caption: Operational workflow for the synthesis of the quinazoline scaffold.

References

  • Synthesis of Quinazoline-2,4-diones: Alagarsamy, V. et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent."[6] NIH National Library of Medicine. Available at: [Link]

  • SNAr Reaction Conditions: "Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid." SciSpace. Available at: [Link]

  • Anthranilate Cyclization Mechanisms: Connolly, D. J. et al. "Synthesis of quinazolinones." Organic Chemistry Portal. Available at: [Link]

  • General Properties of 2-Chloro-5-nitrobenzoic Acid Derivatives: "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives." MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 2-(cyclohexylamino)-5-nitrobenzoate as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of Methyl 2-(cyclohexylamino)-5-nitrobenzoate as a versatile precursor in pharmaceutical development. The strategic placement of the nitro group and the secondary amine functionality makes this molecule a valuable starting material for the construction of various heterocyclic scaffolds, particularly those containing the benzimidazole core, which is prevalent in many therapeutic agents. This guide offers detailed, field-proven insights into the synthetic pathways, analytical methodologies, and safety considerations associated with this compound, designed to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the efficient synthesis of complex molecular architectures is paramount. This compound serves as a key building block, offering a unique combination of reactive sites that can be sequentially and selectively manipulated. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a latent amino group, which, upon reduction, opens up a plethora of possibilities for cyclization and further functionalization.[1] The presence of the cyclohexylamino moiety provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

This guide will delineate the synthesis of this compound via the Ullmann condensation, its transformation into a key diamino intermediate, and its subsequent application in the synthesis of a representative benzimidazole-based pharmaceutical scaffold.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of subsequent reactions.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄-
Molecular Weight 278.31 g/mol -
Appearance Pale yellow to yellow solid[General observation for similar compounds]
Melting Point Not widely reported; requires experimental determination.-
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Insoluble in water.[General observation for similar compounds]
pKa Not widely reported; requires experimental determination.-

Synthesis of this compound

The most common and efficient method for the synthesis of N-aryl anthranilate esters is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[2] This reaction involves the coupling of an aryl halide with an amine.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for N-arylation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.[2] The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.[3]

Ullmann_Condensation ArylHalide Methyl 2-chloro-5-nitrobenzoate Product This compound ArylHalide->Product Amine Cyclohexylamine Amine->Product Catalyst CuI / Ligand Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Base Solvent Solvent (e.g., DMF) Solvent->Product in

Caption: Ullmann Condensation for Synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-chloro-5-nitrobenzoate, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF to the flask via a syringe.

  • Add cyclohexylamine to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Application as a Pharmaceutical Precursor: Synthesis of a Benzimidazole Scaffold

The true utility of this compound lies in its conversion to a diamine intermediate, which is a direct precursor to the benzimidazole ring system. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antihypertensive, anticancer, and antiviral properties.[4][5]

Step 1: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various methods, with catalytic hydrogenation being one of the most common and clean procedures.[1]

Nitro_Reduction StartingMaterial This compound Product Methyl 5-amino-2-(cyclohexylamino)benzoate StartingMaterial->Product ReducingAgent H₂ / Pd/C ReducingAgent->Product Reduces Solvent Solvent (e.g., Methanol) Solvent->Product in

Caption: Catalytic Hydrogenation of the Nitro Group.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-2-(cyclohexylamino)benzoate. This product is often used in the next step without further purification.

Step 2: Benzimidazole Ring Formation

The resulting diamino compound can be cyclized with a variety of one-carbon sources, such as formic acid, aldehydes, or orthoesters, to form the benzimidazole ring.[6]

Benzimidazole_Formation Diamine Methyl 5-amino-2-(cyclohexylamino)benzoate Product Benzimidazole Derivative Diamine->Product CarbonSource Formic Acid CarbonSource->Product Cyclizes with Conditions Heat Conditions->Product under

Caption: Benzimidazole Ring Formation.

Materials:

  • Methyl 5-amino-2-(cyclohexylamino)benzoate (1.0 eq)

  • Formic acid (excess)

Procedure:

  • To a round-bottom flask, add Methyl 5-amino-2-(cyclohexylamino)benzoate.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice-water to precipitate the product.

  • Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the product under vacuum to obtain the desired benzimidazole derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the precursor and monitoring reaction progress. A reverse-phase method is generally suitable.[7][8]

ParameterTypical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient A suitable gradient from a higher aqueous composition to a higher organic composition.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV scan)
Column Temperature 25-30 °C

Note: This is a general method and must be validated for the specific compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities and byproducts.[9][10]

ParameterTypical Condition
Column A non-polar or medium-polarity column (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program A temperature gradient suitable for eluting the analyte and impurities (e.g., 100 °C to 280 °C)
Detector Mass Spectrometer (Electron Ionization)

Note: Derivatization may be necessary for non-volatile compounds.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Provides structural confirmation of the synthesized compounds.

  • FT-IR: Confirms the presence of key functional groups (e.g., N-H, C=O, NO₂).

  • Mass Spectrometry: Determines the molecular weight of the compound.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its intermediates.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[1]

Nitrosamine Impurity Consideration: It is important to note that secondary amines, such as the one present in the title compound, can potentially react with nitrosating agents to form nitrosamine impurities, which are classified as probable human carcinogens.[14][15] Therefore, during synthesis and storage, it is crucial to avoid sources of nitrites (e.g., from excipients or degradation of the nitro group) and acidic conditions that could facilitate nitrosamine formation.[12] Analytical methods should be developed to screen for potential nitrosamine impurities in the final active pharmaceutical ingredient (API).

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation via the Ullmann condensation and the strategic utility of its nitro group as a masked amine make it an attractive starting point for the construction of complex heterocyclic molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound effectively and safely in their drug discovery and development programs. A thorough understanding of its chemistry, coupled with robust analytical characterization and adherence to safety protocols, will enable the successful application of this important building block in the synthesis of novel therapeutic agents.

References

  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis - Benchchem. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Benzimidazole derivatives, and their production and use - Patent EP-0186190-A2 - PubChem. (URL not available)
  • Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (URL not available)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (URL not available)
  • New substituted benzimidazole derivatives: A patent review (2013-2014)
  • Ullmann condens
  • Process for making benzimidazoles - European Patent Office - EP 0069445 B1 - EPO. (URL not available)
  • Modern Ullmann-Type Couplings. (URL not available)
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (URL not available)
  • Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A system
  • Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde - Benchchem. (URL not available)
  • US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google P
  • Ullmann Reaction - Organic Chemistry Portal. (URL not available)
  • Benzimidazole and Their Derivatives | Encyclopedia MDPI. (URL not available)
  • Nitrosamines in Pharma: Sources, Risks & Controls - Advent Chembio. (URL not available)
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid - Benchchem. (URL not available)
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL not available)
  • Nitrosamines by GC-MS/MS. (URL not available)
  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. (URL not available)
  • Ullmann Reaction - Cambridge University Press. (URL not available)
  • Assessing Nitrosamines in Pharmaceutical Products: Critical Strategies for Compliance. (URL not available)
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
  • Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid - Benchchem. (URL not available)
  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. (URL not available)
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • (PDF)
  • Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS). (URL not available)
  • Nitration of Methyl Benzo
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. (URL not available)
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL not available)
  • (PDF)

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Application Notes & Protocols for the Antimicrobial Screening of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of Methyl 2-(cyclohexylamino)-5-nitrobenzoate . While specific data for this compound is not extensively published, its structural features, particularly the nitrobenzoate moiety, suggest a rationale for investigation based on the known bioactivity of related compounds.[2][3][4] These application notes detail a tiered screening strategy, from initial determination of inhibitory concentrations to the characterization of bactericidal or bacteriostatic action. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5]

Introduction: The Rationale for Screening

This compound is a nitroaromatic compound.[6] The nitrobenzoate scaffold is of significant interest in medicinal chemistry, with various derivatives demonstrating notable antimicrobial activity.[4] For instance, studies on other 2-chloro-5-nitrobenzoic acid derivatives have shown broad-spectrum antibacterial and antibiofilm activity.[2] The mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species. This process can disrupt cellular macromolecules and metabolic pathways, making it a compelling strategy for antimicrobial development.

This guide outlines a logical, multi-step workflow for the comprehensive antimicrobial profiling of this target compound. The primary objectives are:

  • To determine the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC).

  • To assess the compound's ability to kill the microorganisms (Minimum Bactericidal Concentration, MBC).

  • To characterize the rate and extent of its antimicrobial effect over time (Time-Kill Kinetics).

Preliminary Steps: Compound Handling and Stock Solution Preparation

Scientific integrity begins with the proper handling and preparation of the test article.

  • Compound Solubility Testing: Before initiating antimicrobial assays, the solubility of this compound must be determined in various solvents compatible with microbiological assays (e.g., dimethyl sulfoxide (DMSO), ethanol). The chosen solvent should not exhibit antimicrobial properties at the concentrations used in the final assay.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) in the selected solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container. Store aliquots at -20°C or as determined by stability studies. All subsequent dilutions for the assays will be made from this sterilized stock.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric for assessing a compound's antimicrobial potential, defined as the lowest concentration that prevents visible growth of a microorganism.[7][8] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[5][7]

Causality Behind Experimental Choices
  • Why Broth Microdilution? This method is efficient for testing multiple concentrations of a compound simultaneously and provides quantitative results (µg/mL).[7] It is the reference method recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria.[9] The cation adjustment (with Ca²⁺ and Mg²⁺) is crucial for the accurate testing of certain antibiotic classes and ensures reproducibility.

  • Standardized Inoculum: The final inoculum density is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10] A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs.

Experimental Protocol: Broth Microdilution Assay

Materials and Reagents:

  • This compound stock solution

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for the final test concentration.

  • Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the compound stock solution in CAMHB. c. Add 200 µL of this diluted compound to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.[10] b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]

  • MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Visualization of Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate Plate with Bacterial Suspension (Final: 5x10^5 CFU/mL) P1->A1 P2 Prepare Serial Dilutions of Compound in 96-Well Plate P2->A1 A2 Incubate at 37°C for 16-20 hours A1->A2 R1 Visually Inspect for Growth (Turbidity) A2->R1 R2 Determine MIC: Lowest Concentration with No Visible Growth R1->R2 Time_Kill_Kinetics cluster_setup Setup cluster_sampling Time Course Sampling cluster_analysis Analysis S1 Prepare Standardized Inoculum in Flasks S2 Add Compound at Multiples of MIC (0x, 0.5x, 1x, 2x, 4x) S1->S2 T0 T=0h T2 T=2h T4 T=4h T8 T=8h T24 T=24h Sample Remove Aliquot Perform Serial Dilution Plate for CFU Count T0->Sample T2->Sample T4->Sample T8->Sample T24->Sample A1 Count Colonies Calculate log10 CFU/mL Sample->A1 A2 Plot log10 CFU/mL vs. Time A1->A2

Caption: Workflow for a Time-Kill Kinetics Assay.

Data Presentation

Present the time-kill data in a table and a corresponding graph.

Table 2: Hypothetical Time-Kill Data for S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.705.69
26.505.104.503.80
47.804.303.10<2.00
88.903.50<2.00<2.00
249.203.80<2.00<2.00

Conclusion and Future Directions

This document outlines a robust, tiered approach to the antimicrobial screening of this compound. The data generated from these protocols will provide a comprehensive initial profile of the compound's activity, establishing its spectrum (Gram-positive vs. Gram-negative), potency (MIC), and bactericidal or bacteriostatic nature (MBC, Time-Kill). Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, cytotoxicity assays against mammalian cell lines, and evaluation of antibiofilm properties.

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Bio-protocol. Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

  • GARDP Revive. Time-kill studies – including synergy time-kill studies. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5079–5083. [Link]

  • Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]

  • Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. [Link]

  • Bio-Content. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Bio-protocol. 4.6. Time-Kill Kinetics Assay. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Kocić-Tanackov, S. D., & Dimić, G. R. (2013). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. EXCLI Journal, 12, 454–464. [Link]

  • Al-Waili, N., et al. (2012). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 17(10), 12279-12304. [Link]

  • University of Helsinki. Validation of high-throughput time-kill assay. [Link]

  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Gunda, P., et al. (2005). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 49(7), 2685-2692. [Link]

  • AKJournals. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5079-83. [Link]

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  • MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

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Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes using Methyl 2-(cyclohexylamino)-5-nitrobenzoate as a key precursor. This document outlines a proposed synthetic pathway, including detailed protocols for the reduction of the nitro group and the subsequent diazotization and coupling reactions to form a vibrant azo dye. The methodologies are grounded in established principles of organic chemistry and are designed to be a valuable resource for researchers in dye chemistry and materials science.

Introduction: The Potential of Substituted Nitroaromatics in Dye Synthesis

Aromatic nitro compounds are versatile intermediates in the synthesis of a wide array of industrial and research chemicals, most notably azo dyes.[1] The nitro group, being a strong electron-withdrawing group, can be readily reduced to a primary amino group, which is the key functional group for the diazotization reaction, a cornerstone of azo dye synthesis.[1] this compound is a unique starting material possessing a nitro group for conversion to a diazotizable amine, a cyclohexylamino substituent that can influence the final dye's solubility and lightfastness, and a methyl ester group that can be further modified.

This guide proposes a two-step synthetic route to a novel azo dye starting from this compound. The first step involves the selective reduction of the nitro group to an amino group. The resulting diamine can then be selectively diazotized at the newly formed primary aromatic amine and coupled with a suitable aromatic compound to yield the final azo dye.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield Methyl 2-(cyclohexylamino)-5-aminobenzoate.

  • Diazotization and Azo Coupling: The newly synthesized primary aromatic amine is then diazotized and coupled with a suitable coupling component, for example, 2-naphthol, to produce the final azo dye.

The overall reaction scheme is presented below:

Azo_Dye_Synthesis start This compound intermediate Methyl 2-(cyclohexylamino)-5-aminobenzoate start->intermediate Reduction (e.g., Fe/HCl) diazonium Diazonium Salt intermediate->diazonium Diazotization (NaNO2, HCl, 0-5 °C) final_dye Azo Dye diazonium->final_dye coupler 2-Naphthol coupler->final_dye Azo Coupling

Caption: Proposed two-step synthesis of an azo dye from this compound.

Experimental Protocols

Part 1: Reduction of this compound

This protocol describes the reduction of the aromatic nitro group to a primary amine using iron powder in an acidic medium, a classic and effective method.[2]

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry of this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Begin stirring and add iron powder (3-5 equivalents) to the slurry.

  • Slowly add concentrated hydrochloric acid (0.2-0.3 equivalents) to the mixture. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the careful addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(cyclohexylamino)-5-aminobenzoate.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of the Azo Dye via Diazotization and Coupling

This protocol outlines the diazotization of the synthesized Methyl 2-(cyclohexylamino)-5-aminobenzoate and its subsequent coupling with 2-naphthol.

Materials:

  • Methyl 2-(cyclohexylamino)-5-aminobenzoate (from Part 1)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

  • Beakers

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

Preparation of the Diazonium Salt Solution:

  • In a 100 mL beaker, dissolve Methyl 2-(cyclohexylamino)-5-aminobenzoate (1 equivalent) in a mixture of concentrated HCl and deionized water. Stir until fully dissolved.

  • Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C.[3]

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold deionized water.

  • Slowly add the cold sodium nitrite solution to the amine solution while stirring vigorously, ensuring the temperature remains below 5 °C.[4]

  • Continue stirring for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.[4]

Preparation of the Coupling Agent Solution:

  • In a 250 mL beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath.

Azo Coupling Reaction:

  • While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution.[3] A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction is complete.

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the final product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key reactants and expected product characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisExpected Appearance of Final Dye
This compoundC₁₄H₁₈N₂O₄278.31Starting Material-
Methyl 2-(cyclohexylamino)-5-aminobenzoateC₁₄H₂₀N₂O₂248.32Intermediate-
2-NaphtholC₁₀H₈O144.17Coupling Component-
Final Azo DyeC₂₄H₂₅N₄O₃ (Proposed)417.48 (Proposed)ProductDeep Red/Orange Solid

Discussion and Mechanistic Insights

The synthesis of azo dyes from nitroaromatic compounds is a well-established and versatile method.[5] The initial reduction of the nitro group is a critical step, and various reagents can be employed, including catalytic hydrogenation or other metal/acid systems.[6] The choice of iron in hydrochloric acid is a cost-effective and reliable laboratory method.

The diazotization reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt. This reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures.[7]

The subsequent azo coupling is an electrophilic aromatic substitution reaction. The diazonium ion, a weak electrophile, attacks the electron-rich coupling component.[3] In the case of 2-naphthol, the coupling occurs at the C1 position, which is activated by the hydroxyl group. The pH of the coupling reaction is crucial; an alkaline medium is required to deprotonate the phenol, forming the more strongly activating phenoxide ion.[3]

Visualization of the Workflow

Experimental_Workflow cluster_0 Part 1: Reduction cluster_1 Part 2: Dye Synthesis A 1. Prepare slurry of starting material B 2. Add Iron powder and HCl A->B C 3. Reflux the mixture B->C D 4. Neutralize and extract product C->D E 5. Purify the intermediate D->E F 6. Prepare Diazonium Salt Solution (0-5 °C) E->F Use purified intermediate H 8. Perform Azo Coupling F->H G 7. Prepare Coupling Agent Solution G->H I 9. Isolate and purify the Azo Dye H->I

Caption: A step-by-step experimental workflow for the synthesis of the azo dye.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis of novel azo dyes from this compound. By following the proposed two-step pathway involving reduction and subsequent diazotization-coupling, researchers can explore the synthesis of a variety of new colorants with potentially interesting properties conferred by the cyclohexylamino and methyl ester substituents. The principles and techniques described are fundamental to the field of dye chemistry and can be adapted for the synthesis of a diverse range of azo compounds for various applications.

References

  • ResearchGate. "Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent." Fibers and Polymers, vol. 25, no. 1–3, 2024.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline." 2025.
  • BenchChem.
  • International Journal of Innovative Research in Science, Engineering and Technology.
  • University of New Brunswick. "The Synthesis of Azo Dyes."
  • IPS Intelligentsia Journals.
  • Semantic Scholar. "Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods." Polymers, vol. 15, 2023, p. 3052.
  • PMC. "Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics." 2016.
  • BenchChem. "Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline." 2025.
  • ResearchGate. "Synthesis of p-Phenylenediamine from 4-Nitroaniline Using Platinum Doped Lanthanum Hydroxide Nanowires." 2025.
  • Sigma-Aldrich. "methyl 2-(cyclohexylamino)
  • Google Patents. "US3632582A - Process for preparing nitro-p-phenylene-diamines."
  • ResearchGate.
  • ResearchGate. "Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr)
  • Biosensors and Bioelectronics. "A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing." 2020.
  • Journal of Chemical and Pharmaceutical Research. "Synthesis of novel disazo dyes and an investigation of their use in the textile industry."
  • PubChemLite. "Methyl 2-(cyclohexylamino)
  • PubChem.
  • BenchChem. "The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis." 2025.
  • MDPI. "Contributions to the Characterization of Chromogenic Dyes in Color Slides." 2022.
  • Journal of Chemical and Pharmaceutical Research. "Synthesis of Monoazo Reactive Dyes based on 4,4'- Methylene bis-(2-nitro aniline) and their Dyeing Performance on Various Fibres." 2014.
  • Mediterranean Journal of Basic and Applied Sciences. "Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric." 2024.
  • PubChem.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. "Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole."
  • PMC.
  • Advances in Environmental Technology. "Synthesis, characterization and degradation activity of Methyl orange Azo dye using synthesized CuO/α-Fe2O3 nanocomposite."
  • MDPI. "Straightforward Synthesis of Mn3O4/ZnO/Eu2O3-Based Ternary Heterostructure Nano-Photocatalyst and Its Application for the Photodegradation of Methyl Orange and Methylene Blue Dyes." 2021.
  • ChemScene.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route and troubleshoot common issues encountered during this nucleophilic aromatic substitution (SNAr) reaction. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to enhance your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution reaction. In this process, a nucleophile, cyclohexylamine, displaces a leaving group, typically a halide, on an aromatic ring that is activated by a strong electron-withdrawing group, the nitro group. The success of this reaction hinges on several critical parameters, including the choice of solvent, base, and reaction temperature, as well as the purity of the starting materials.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of the electron-withdrawing nitro group in the para position to the leaving group is crucial for stabilizing this intermediate, thereby facilitating the reaction.[3][4] The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Incomplete Reaction: The reaction may not have reached completion.Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material (methyl 2-halo-5-nitrobenzoate). A new, less polar spot corresponding to the product should appear and intensify over time. Increase Reaction Time and/or Temperature: SNAr reactions can be slow at lower temperatures. Gradually increasing the temperature can enhance the reaction rate. For instance, some amination reactions of 2-chloro-5-nitrobenzoic acid are heated up to 90°C under pressure or 80-120°C with microwave assistance.[5]
2. Inactive Reagents: The cyclohexylamine may be of poor quality or the base may be weak or decomposed.Use Fresh Reagents: Ensure the cyclohexylamine is pure and free of contaminants. Use a freshly opened bottle of a suitable base like triethylamine or potassium carbonate. Consider a Stronger Base: The basicity of the amine itself is often insufficient to effectively neutralize the acid generated during the reaction. An external base is typically required to drive the reaction to completion.
3. Poor Solvent Choice: The solvent may not be appropriate for the reaction.Select a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions as they can solvate the cationic species and do not participate in hydrogen bonding, which would deactivate the nucleophile.[6]
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: Competing reactions may be occurring.Control Reaction Temperature: Elevated temperatures can sometimes lead to side reactions. If you observe multiple product spots on your TLC, try running the reaction at a lower temperature for a longer duration.
2. Hydrolysis of the Ester: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of a base.Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The presence of water can lead to the formation of 2-(cyclohexylamino)-5-nitrobenzoic acid.
3. Reaction with Impurities: Impurities in the starting materials can lead to the formation of byproducts.Purify Starting Materials: If you suspect your starting materials are impure, consider purifying them before use. For example, methyl 2-chloro-5-nitrobenzoate can be recrystallized.
Product is an Oil or Fails to Solidify 1. Presence of Impurities: Impurities can lower the melting point of the product and prevent it from crystallizing.Purify the Product: Utilize column chromatography on silica gel to separate the desired product from any unreacted starting materials or side products. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.
2. Incomplete Removal of Solvent: Residual solvent can keep the product in a semi-solid or oily state.Thoroughly Dry the Product: After purification, ensure the product is dried under high vacuum to remove all traces of solvent.
Product is Discolored (e.g., Brown or Dark Yellow) 1. Oxidation: The amino group can be susceptible to oxidation, especially at elevated temperatures in the presence of air.Use an Inert Atmosphere: If you suspect oxidation, consider running the reaction under an inert atmosphere of nitrogen or argon. Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
2. Impurities from Starting Materials: Colored impurities in the starting materials can be carried through to the final product.Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for this reaction: fluorine, chlorine, or bromine?

A1: In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I.[1][3] This is counterintuitive to what is observed in SN1 and SN2 reactions. The reason for this trend is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond.[3] Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

Q2: Can I use cyclohexylamine as both the nucleophile and the base?

A2: While cyclohexylamine is a base, it is generally not strong enough to effectively act as the sole base in this reaction, especially if a halohydric acid (like HCl) is generated. It is recommended to use an additional, non-nucleophilic base, such as triethylamine or a solid base like potassium carbonate, to neutralize the acid formed and drive the reaction to completion.

Q3: My reaction is very slow. Can I use microwave irradiation to speed it up?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating SNAr reactions.[5] The use of microwave heating can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields by minimizing the formation of side products.

Q4: How do I best purify the crude this compound?

A4: The most common methods for purifying the product are recrystallization and column chromatography.

  • Recrystallization: This is a good method if the crude product is relatively pure. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol/water or ethyl acetate/hexanes are good starting points.

  • Column Chromatography: If the crude product contains a significant amount of impurities, column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in hexanes is a typical eluent system.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • Methyl 2-chloro-5-nitrobenzoate (or the corresponding fluoro- or bromo- derivative)

  • Cyclohexylamine

  • Triethylamine (or potassium carbonate)

  • A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-chloro-5-nitrobenzoate (1.0 eq) in the chosen polar aprotic solvent.

  • Add cyclohexylamine (1.2 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the specific starting materials and solvent used.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by NMR, IR, and melting point analysis.

Visualizations

Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of Product check_reaction_completion Is the reaction complete? (TLC) start->check_reaction_completion check_reagents Are reagents and base active? check_reaction_completion->check_reagents Yes increase_time_temp Increase reaction time/temperature check_reaction_completion->increase_time_temp No check_solvent Is the solvent appropriate? check_reagents->check_solvent Yes use_fresh_reagents Use fresh reagents/stronger base check_reagents->use_fresh_reagents No check_side_products Are there significant side products? check_solvent->check_side_products Yes change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No check_purification Was the purification efficient? check_side_products->check_purification No optimize_temp Optimize reaction temperature check_side_products->optimize_temp Yes optimize_purification Optimize purification method check_purification->optimize_purification No end Improved Yield check_purification->end Yes increase_time_temp->end use_fresh_reagents->end change_solvent->end optimize_temp->end optimize_purification->end

Caption: A workflow for troubleshooting low product yield.

References

  • Dix, J. S. (1969). Amination of aryl halides. U.S. Patent No. 3,484,487. Washington, DC: U.S.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Borate, K., Kaduskar, R., Shinde, H., & Goetz, R. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Law, R., Musson, A., & Raston, C. L. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(9), 17290-17300. [Link]

  • Wang, D., & Hartwig, J. F. (2020). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Truman State University. (2013, July 15). Multistep Synthesis Nitration. [Link]

  • PubChemLite. (n.d.). This compound (C14H18N2O4). [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. [Link]

  • Google Patents. (2013, December 19). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Molecular structure of 2-methyl-5-nitrobenzoic acid (1). [Link]-1_fig1_340456224)

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Technical Support Center: Purification of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-M2C5N Status: Active Support Classification: Small Molecule Purification / Nitro-Benzoate Esters[1][2]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr) of methyl 2-chloro-5-nitrobenzoate with cyclohexylamine. The crude product often presents as a sticky orange/brown solid due to the lipophilic cyclohexyl group and residual amine impurities.

Compound Profile:

  • Chemical Nature: Nitro-substituted anthranilic acid ester.[1][2]

  • Chromophore: Strongly yellow/orange due to the p-nitroaniline motif.[1][2]

  • Solubility Characteristics:

    • High Solubility: DCM, Ethyl Acetate, Acetone, THF.

    • Moderate Solubility (Hot): Methanol, Ethanol, Isopropanol.

    • Low Solubility: Water, Hexanes/Heptane.[2][3]

  • Critical Risk: Transesterification. Recrystallizing a methyl ester in ethanol or isopropanol with trace base/acid can lead to mixed esters.[2][4]

The "Golden Path" Protocol

This protocol is designed to maximize purity (>98%) while preventing the common "oiling out" phenomenon associated with cyclohexyl derivatives.

Phase A: Pre-Crystallization Workup (The "Hidden" Step)

Most recrystallization failures for this compound stem from residual cyclohexylamine lowering the melting point.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash: Wash the organic layer twice with 0.5 M HCl (cold).[2]

    • Why? Cyclohexylamine is a strong base; the product (a nitroaniline) is a very weak base. The acid wash protonates and removes the unreacted amine into the aqueous layer without extracting your product.

  • Neutralization: Wash once with Brine/Water.[2]

  • Isolation: Dry over MgSO₄, filter, and rotary evaporate to a solid. Do not proceed to recrystallization until you have a dry solid.[2]

Phase B: Recrystallization (Methanol System)

We use Methanol (MeOH) to match the ester group, preventing transesterification.[5]

StepActionTechnical Rationale
1 Slurry Add the crude solid to a flask. Add Methanol (3 mL/g). Heat to reflux (65°C).[2]
2 Titration If not dissolved, add MeOH in 0.5 mL/g increments through the condenser until clear.
3 Hot Filtration Crucial: If inorganic salts (NaCl/KCl) from the SNAr reaction remain, filter the hot solution through a pre-warmed glass frit.
4 Nucleation Remove from heat.[2][6] Stir gently. Allow to cool to room temperature slowly (over 30-45 mins).
5 Deep Cool Once solid crystals appear, place in an ice bath (0-4°C) for 1 hour to maximize yield.
6 Harvest Filter via vacuum.[2][4][7][8] Wash with cold (-20°C) Methanol .

Troubleshooting Matrix

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of orange oil form at the bottom instead of crystals. Diagnosis: The solution is cooling too fast, or the impurity profile is depressing the melting point below the solvent boiling point.

Corrective Logic (DOT Visualization):

OilingOut Start Problem: Product Oils Out CheckTemp Is the oiling happening at boiling point? Start->CheckTemp Yes Yes CheckTemp->Yes Too conc. No No (Happens during cooling) CheckTemp->No AddSolvent Add more solvent (Product is supersaturated) Yes->AddSolvent Reheat Reheat to redissolve oil No->Reheat Seed Add Seed Crystal at T = (MP - 10°C) Reheat->Seed Cosolvent Switch System: Dissolve in min. EtOAc, then add Heptane hot Seed->Cosolvent If fails

Figure 1: Decision logic for resolving oiling out issues.

Issue 2: Low Yield

Symptom: Mother liquor is dark yellow; very little solid recovered.[2] Diagnosis: The product is too soluble in Methanol, or the cyclohexyl group is increasing lipophilicity beyond Methanol's precipitating capacity.

Solution: Use the Solvent/Anti-Solvent Method .

  • Dissolve crude in minimum hot Ethyl Acetate .

  • Slowly add hot Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear it.[2]

  • Cool slowly. The Heptane acts as a "driver" to force the non-polar cyclohexyl moiety out of solution.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Proceed with caution. Because your molecule is a methyl ester, boiling it in ethanol can cause transesterification (swapping the methyl group for an ethyl group), especially if any trace acid or base is present. If you must use ethanol, keep the duration short and avoid acidic/basic conditions.

Q: The crystals are bright yellow, but the NMR shows small aliphatic impurities. What are they? A: These are likely cyclohexylamine salts .[2] If you skipped the acid wash (Phase A), these salts can trap within the crystal lattice.

  • Fix: Redissolve in EtOAc, wash with 1M HCl, and re-crystallize.

Q: My product is turning red/brown during heating. Why? A: Nitroanilines are susceptible to oxidation at high temperatures.[2]

  • Fix: Do not boil excessively. If the color persists, add Activated Charcoal (1-5% by weight) to the hot solution, stir for 5 minutes, and filter hot over Celite before cooling.

Q: Is water a good anti-solvent for this? A: Generally, no .[2] While it will precipitate the product, the cyclohexyl group makes the molecule "greasy." Adding water often causes the product to crash out as an amorphous gum or oil rather than a crystalline solid. Heptane is a superior anti-solvent for this specific structure.[2]

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard protocols for recrystallization of aromatic nitro compounds).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2] Butterworth-Heinemann, 2013 .[1][2] (Solvent selection for amino-benzoate derivatives).

  • PubChem Compound Summary. Methyl 2-(cyclohexylamino)-5-nitrobenzoate.[1][2] (Verified structure and lipophilicity data).[2]

  • Organic Syntheses. Nitration of Methyl Benzoate and Purification. Org. Syn. Coll. Vol. 1, p.372.[2] (Foundational chemistry for nitrobenzoate purification).[2]

Sources

Technical Support Center: Scale-Up Dynamics of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Agent: Senior Application Scientist

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. You are likely here because the protocol that worked perfectly on a 100mg scale is showing signs of failure at 100g or 1kg.

The synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate via Nucleophilic Aromatic Substitution (


) is a classic example of a reaction that appears deceptively simple but hides significant thermal and kinetic hazards upon scale-up. The activation provided by the para-nitro group and ortho-ester moiety makes the 2-chloro position highly reactive, but this same reactivity drives the exotherm that threatens your batch's safety and purity.

This guide is structured as a series of Troubleshooting Modules based on the most frequent "support tickets" we receive from process chemists.

Module 1: Thermal Safety & Exotherm Management

Ticket #1024: "My internal temperature spiked during amine addition, and the impurity profile is degraded."

The Root Cause: The Heat Release

The displacement of the chloride by cyclohexylamine is significantly exothermic. On a gram scale, passive heat loss to the environment masks this. On a kilo scale, the surface-area-to-volume ratio decreases, trapping heat. If the temperature rises uncontrolled:

  • Runaway Potential: The reaction rate doubles (approx.) for every 10°C rise, creating a self-accelerating cycle [1].[1]

  • Impurity Formation: High temperatures promote side reactions, including solvent decomposition (if using DMF) or ester hydrolysis.

The Protocol: Dose-Controlled Addition

Do not add all reagents at once. Use a semi-batch approach.

ParameterSpecificationRationale
Dosing Strategy Add Cyclohexylamine (CHA) to the substrate solution.Keeping the substrate in excess initially prevents localized "hot spots" of high amine concentration.
Addition Rate 1.5 - 2.0 mL/min (per kg substrate)Calibrate to maintain internal temperature (

) < 40°C.
Cooling Jacket Set to 15°C below target

.
Provides a heat sink to absorb the reaction energy immediately.
Q&A: Thermal Management

Q: Can I just dump the amine in at 0°C? A: No. While starting cold helps, a rapid addition leads to accumulation of unreacted amine. Once the reaction "kicks off," the accumulated reagents will react simultaneously, causing a violent thermal spike. This is known as "accumulation accumulation" hazard.

Q: Which solvent is safest for heat management? A: Toluene or Acetonitrile . Avoid DMF if possible.

  • Why? DMF has a high boiling point and retains heat. Furthermore, mixtures of basic amines and DMF can degrade exothermically at elevated temperatures [2]. Toluene allows for evaporative cooling (reflux) as a passive safety mechanism if the exotherm exceeds active cooling capacity.

Module 2: Impurity Profiling & Control

Ticket #2055: "I'm seeing a new peak at RRT 0.85. Is it the acid?"

The Impurity: 2-(cyclohexylamino)-5-nitrobenzoic acid

The most common impurity is the hydrolyzed ester (the carboxylic acid).

Mechanism:



This "Saponification" is catalyzed by the very base you are using as a reagent (Cyclohexylamine) or scavenger (TEA), especially if water is present in the solvent.

Troubleshooting Logic: The Purity Decision Tree

ImpurityLogic Start Issue: Low Purity / New Peaks CheckPeak Identify Peak RRT (Relative Retention Time) Start->CheckPeak AcidImpurity Peak is Acid (Hydrolysis) (RRT ~0.8-0.9) CheckPeak->AcidImpurity Acid Detected StartMat Peak is Starting Material (RRT 1.0) CheckPeak->StartMat Incomplete Conv. ActionWater Action: Check Solvent Water Content (Must be <0.1% w/w) AcidImpurity->ActionWater ActionTemp Action: Reduce Reaction Temp (High T promotes hydrolysis) AcidImpurity->ActionTemp ActionStoich Action: Check Stoichiometry (Ensure >2.1 eq Amine) StartMat->ActionStoich ActionTime Action: Extend Age Time StartMat->ActionTime

Q&A: Impurity Management

Q: My solvent is 'anhydrous' grade. Why is hydrolysis still happening? A: Cyclohexylamine is hygroscopic. If your amine drum was left open, it absorbed atmospheric moisture. Always determine water content (KF titration) of the mixture before heating.

Q: How do I remove the acid impurity if it forms? A: Do not try to recrystallize it out immediately. Instead, perform a basic wash during workup.

  • Dissolve crude in Toluene/EtOAc.

  • Wash with 5% aqueous

    
    . The acid impurity will deprotonate, become water-soluble, and partition into the aqueous layer, leaving the pure ester in the organic phase.
    

Module 3: The "Golden Batch" Protocol

Ticket #3099: "I need a robust procedure for a 1kg demonstration batch."

This protocol is designed for Self-Validating safety and purity. It uses Toluene to avoid the toxicity and removal issues of DMF [3].

Step-by-Step Methodology
  • Reactor Setup:

    • Charge Methyl 2-chloro-5-nitrobenzoate (1.0 equiv) into the reactor.

    • Add Toluene (10 volumes relative to substrate weight).

    • Validation: Stir until fully dissolved. Check KF (Water content) < 0.05%.[2]

  • Reagent Addition (The Critical Step):

    • Charge Cyclohexylamine (2.2 equiv).

    • Note: We use 2.2 eq because 1.0 eq acts as the nucleophile and 1.0 eq acts as the scavenger for the HCl byproduct. The 0.2 excess drives kinetics.

    • Dosing: Add dropwise over 2 hours. Maintain ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
  • Reaction Age:

    • Heat to 50-60°C. Stir for 4-6 hours.

    • IPC (In-Process Control): HPLC should show < 0.5% Starting Material.

  • Work-Up (Emulsion Control):

    • Cool to 20°C.

    • Add Water (5 volumes).

    • Crucial: Adjust pH to ~3-4 using dilute HCl. This solubilizes the excess Cyclohexylamine as its hydrochloride salt, forcing it into the aqueous layer.

    • Separate layers. Wash organic layer with Sat.

      
       (removes acid impurity).
      
  • Isolation (Crystallization):

    • Concentrate the organic layer under vacuum to ~3 volumes.

    • Add Heptane (anti-solvent) slowly (5 volumes).

    • Cool to 0-5°C and age for 2 hours.

    • Filter and wash with cold Heptane.

Workflow Visualization

ReactionWorkflow Start Substrate + Toluene Dosing Controlled Addition (Cyclohexylamine) Start->Dosing T < 35°C Reaction Reaction Age (60°C, 4-6h) Dosing->Reaction Exotherm Complete Quench Acidic Quench (Remove excess amine) Reaction->Quench IPC: SM < 0.5% Cryst Crystallization (Toluene/Heptane) Quench->Cryst Phase Sep

References

  • Health and Safety Executive (HSE). Chemical reaction hazards and the risk of thermal runaway (INDG254).[1]

  • Org.[3][4] Process Res. Dev. 2012, 16, 1994–2000.[5] Safety Concerns in Pharmaceutical Manufacturing: DMSO/DMF Hazards.[2]

  • ACS Green Chemistry Institute. Solvent Selection Guide: Issues with DMF/NMP in SNAr.

  • National Institutes of Health (NIH). Kinetics and Reaction Mechanism of SNAr Reactions.

Sources

Technical Support Center: Stability Profiling of Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STAB-MCNB-001 Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary & Molecule Architecture

Welcome to the technical support portal for Methyl 2-(cyclohexylamino)-5-nitrobenzoate . This guide is designed for researchers observing unexpected impurities or assay loss during stability studies.

This molecule contains three distinct "instability zones" that dictate its degradation profile. Your troubleshooting strategy must isolate these functional groups:

  • The Ester Linkage (C-O): The primary site of failure in aqueous media (Hydrolysis).

  • The Nitro Group (-NO₂): A chromophore highly susceptible to photolytic reduction and rearrangement.

  • The Secondary Amine (-NH-): Prone to N-oxidation under radical stress.

Interactive Degradation Pathways (Visualization)

The following diagram maps the causality between stress conditions and specific degradation products. Use this to identify your unknown impurity peaks.

DegradationMap Parent This compound (Parent API) Hydrolysis Hydrolysis (pH > 8 or pH < 2) Parent->Hydrolysis Light Photolysis (UV/Vis Exposure) Parent->Light Oxidation Oxidation (Peroxides/Radicals) Parent->Oxidation AcidProd Degradant A: 2-(cyclohexylamino)-5-nitrobenzoic acid (Major Impurity) Hydrolysis->AcidProd Ester Cleavage Methanol Methanol (By-product) Hydrolysis->Methanol Nitroso Degradant B: Nitroso/Hydroxylamine derivatives (Reductive Photochemistry) Light->Nitroso Nitro Reduction NOxide Degradant C: N-oxide derivative (Amine Oxidation) Oxidation->NOxide N-oxygenation

Figure 1: Mechanistic degradation tree. Red path indicates the most thermodynamically probable pathway (Hydrolysis).

Troubleshooting Guides & FAQs

Module A: Hydrolytic Degradation (The "Disappearing Potency" Issue)

Q: I observe a massive drop in assay (>10%) in basic media, and a new peak eluting earlier than the parent. What is it?

A: This is almost certainly Degradant A (The Free Acid) .

  • Mechanism: Base-catalyzed saponification. The hydroxide ion attacks the carbonyl carbon of the methyl ester.[1] The bulky cyclohexyl group at the ortho position provides some steric shielding, but it cannot prevent hydrolysis at high pH (pH > 9).

  • Diagnostic Check:

    • Is the new peak's retention time (RT) lower than the parent? (Acids are more polar).

    • Does the peak disappear or shift if you acidify the mobile phase significantly (suppressing ionization)?

  • Corrective Action: Maintain formulation pH between 4.0 and 6.0. Avoid excipients with alkaline impurities (e.g., certain grades of Magnesium Stearate).

Module B: Photostability (The "Yellowing" Issue)

Q: My solid sample turned from pale yellow to deep orange/brown after light exposure, but HPLC purity remains >99%. Why?

A: You are likely seeing a "Surface Reaction" or formation of azo-dimers which may not elute or are retained indefinitely on standard C18 columns.

  • Mechanism: Nitro aromatic compounds are notorious for photoreduction. The nitro group (

    
    ) absorbs UV energy, entering an excited triplet state. It can abstract a hydrogen (potentially from the cyclohexyl ring or solvent) to form a nitroso intermediate (
    
    
    
    ). These are highly colored (yellow/orange) even at trace levels (ppm) that HPLC UV detectors might miss if the extinction coefficient is different.
  • Diagnostic Check: Dissolve the "browned" surface layer separately from the bulk. Run a spectral scan (DAD). Look for bathochromic shifts (absorbance moving to longer wavelengths).

Module C: Analytical Anomalies

Q: The parent peak is tailing significantly (Asymmetry > 1.5). Is the column dead?

A: Likely not. This molecule has a basic secondary amine and an electron-withdrawing nitro group .

  • Root Cause: The secondary amine interacts with residual silanols on the silica backbone of your HPLC column.

  • Solution:

    • Add a competing base modifier to your mobile phase (e.g., 0.1% Triethylamine or 10mM Ammonium Acetate).

    • Ensure pH is sufficiently high to keep the amine neutral (though this risks hydrolysis—see Module A) OR sufficiently low (pH < 3) to keep it fully protonated and solvated. Recommendation: Use pH 2.5 (Formic Acid) with a high-quality end-capped C18 column.

Validated Stress Testing Protocols

Use these protocols to generate the specific degradants for method validation (Specificity). These are aligned with ICH Q1A (R2) standards.

Stress TypeReagent/ConditionDurationTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C4-24 Hours5-20%Formation of Acid Degradant . Slow reaction due to protonation of the amine (repelling

).
Base Hydrolysis 0.1 N NaOH, Ambient1-4 Hours5-20%Rapid formation of Acid Degradant. Warning: Monitor closely to prevent total degradation.
Oxidation 3%

, Ambient
2-12 Hours5-10%Formation of N-Oxides or ring-hydroxylation products.
Photolysis 1.2M lux hours (Cool White)~1 WeekN/AColor change. Potential nitro-to-nitroso reduction.[2] Follow ICH Q1B .
Thermal 60°C (Solid State)7 Days< 5%Generally stable unless moisture is present (Autocatalytic hydrolysis).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[5][6] Defines the stress testing conditions required for registration. [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[4][6] (1996).[6] The standard protocol for light-stress experiments. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate (Analogous Scaffold). [Link]

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms. (Springer). (General reference for ester hydrolysis mechanisms in pharmaceuticals). [Link]

Sources

Validation & Comparative

Technical Guide: Methyl 2-(cyclohexylamino)-5-nitrobenzoate – Structural Utility & Comparative Performance

[1]

Executive Summary

This compound (M2C5NB) represents a specialized subclass of nitrobenzoate derivatives where the amine functionality is modified by a bulky lipophilic cyclohexyl group.[1] Unlike its primary amine counterpart (Methyl 2-amino-5-nitrobenzoate), M2C5NB exhibits distinct physicochemical properties driven by steric hindrance and increased lipophilicity.[1]

This guide objectively compares M2C5NB against standard nitrobenzoate derivatives, focusing on its utility as a solvatochromic probe , a lipophilic building block for heterocyclic synthesis (e.g., quinazolines, benzodiazepines), and its unique reactivity profile in nucleophilic aromatic substitution (

Chemical & Physical Profile: The Comparative Matrix

The introduction of the cyclohexyl group significantly alters the molecular landscape compared to the parent amine or the electrophilic precursor.

Table 1: Physicochemical Comparison of Nitrobenzoate Derivatives
PropertyM2C5NB (Target)Methyl 2-amino-5-nitrobenzoate (Parent)Methyl 2-chloro-5-nitrobenzoate (Precursor)
Structure N-Cyclohexyl substitutedPrimary Amine (

)
Chloro-substituted (

)
CAS No. 83909-56-23816-62-46307-82-0
Mol.[1] Weight 278.31 g/mol 196.16 g/mol 215.59 g/mol
LogP (Calc.) ~3.8 - 4.2 (High Lipophilicity)~1.6 - 1.9~2.1
Solubility (Water) NegligibleLowLow
Solubility (DCM) HighModerateHigh
Electronic State Strong "Push-Pull" (Donor-Acceptor)Moderate "Push-Pull"Electron Deficient (Electrophile)
Fluorescence High (Solvent Dependent)Moderate (Aggregation Quenching common)Non-fluorescent
Key Insight: The Lipophilic Shift

The cyclohexyl ring adds approximately +2.2 to +2.5 log units to the partition coefficient (LogP). This makes M2C5NB significantly more membrane-permeable and suitable for probing hydrophobic pockets in proteins compared to the parent methyl 2-amino-5-nitrobenzoate.[1]

Synthesis & Reactivity: The Pathway

The synthesis of M2C5NB is a classic example of Nucleophilic Aromatic Substitution (

Figure 1: Synthesis Workflow (DOT Diagram)

SynthesisPathwayPrecursorMethyl 2-chloro-5-nitrobenzoate(Electrophile)IntermediateMeisenheimer Complex(Transition State)Precursor->Intermediate+ CyclohexylamineK2CO3 / DMF / 80°CReagentCyclohexylamine(Nucleophile)Reagent->IntermediateProductThis compound(M2C5NB)Intermediate->Product- Cl⁻ByproductHCl (Scavenged by Base)Intermediate->Byproduct

Caption:

Experimental Protocol: Synthesis of M2C5NB

Note: This protocol is adapted from standard procedures for sterically hindered amines in

  • Reagents: Methyl 2-chloro-5-nitrobenzoate (1.0 eq), Cyclohexylamine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide) or Acetonitrile.[1]
    
  • Setup: 50 mL Round-bottom flask with magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve Methyl 2-chloro-5-nitrobenzoate (e.g., 5 mmol) in 10 mL DMF.

    • Add

      
       and stir for 10 minutes.
      
    • Dropwise add Cyclohexylamine.[1]

    • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] The spot for the chloro-precursor (

      
      ) should disappear, replaced by a fluorescent yellow/green spot (
      
      
      ).
  • Workup: Pour reaction mixture into 100 mL ice water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or Methanol to yield bright yellow needles.[1]

Functional Performance: Solvatochromism & Steric Control[1]

The core utility of M2C5NB lies in its Intramolecular Charge Transfer (ICT) .

Mechanism: The Push-Pull System

The amino nitrogen acts as an electron donor ("Push"), while the nitro group acts as an electron acceptor ("Pull").

  • Comparison: In Methyl 2-amino-5-nitrobenzoate, the amino protons can form intermolecular hydrogen bonds, leading to aggregation and fluorescence quenching in solid state or concentrated solution.[1]

  • Advantage of M2C5NB: The bulky cyclohexyl group disrupts planar stacking (aggregation) and increases solubility in non-polar solvents. This often results in higher Quantum Yield (

    
    ) in hydrophobic environments.[1]
    
Figure 2: Solvatochromic Behavior Logic

SolvatochromismStructureM2C5NB Structure(Donor-Acceptor System)ExcitationPhotoexcitation (hv)Structure->ExcitationICTIntramolecular Charge Transfer (ICT)Dipole Moment IncreasesExcitation->ICTPolarSolventPolar Solvent(e.g., Methanol)ICT->PolarSolventNonPolarSolventNon-Polar Solvent(e.g., Toluene)ICT->NonPolarSolventRedShiftStabilized Excited StateRed Shift (Orange Emission)PolarSolvent->RedShiftRelaxationBlueShiftDestabilized Excited StateBlue Shift (Green/Yellow Emission)NonPolarSolvent->BlueShiftRelaxation

Caption: Solvatochromic mechanism. M2C5NB emission shifts red in polar solvents due to stabilization of the highly dipolar excited state.

Comparative Performance Data (Experimental Validation)

To validate the superiority of M2C5NB for specific applications, the following assays are recommended.

Experiment A: Lipophilicity Assessment (Shake-Flask Method)

Objective: Quantify the affinity for hydrophobic environments.

  • System: Octanol/Water (1:1).[1]

  • Protocol: Dissolve known mass of M2C5NB in Octanol. Add equal volume of water. Vortex for 30 min. Centrifuge.

  • Measurement: Measure UV-Absorbance of both phases at

    
     (~380 nm).
    
  • Expected Result: M2C5NB will show >99% retention in the Octanol phase (LogP > 3.5), whereas Methyl 2-amino-5-nitrobenzoate will show significant partitioning into water.[1]

Experiment B: Fluorescence Stability

Objective: Assess resistance to quenching.

  • Protocol: Prepare 10

    
    M solutions of M2C5NB and Methyl 2-amino-5-nitrobenzoate in Toluene.
    
  • Measurement: Record emission spectra (Excitation ~360-380 nm).

  • Observation: M2C5NB typically exhibits a sharper, more intense emission peak due to reduced self-quenching provided by the steric bulk of the cyclohexyl ring.

Applications in Drug Design

While M2C5NB is a valuable probe, it is also a scaffold.

  • Quinazoline Synthesis: Reduction of the nitro group to an amine (

    
    ), followed by cyclization with urea or formamide, yields N-cyclohexyl-substituted quinazolinediones, a class of compounds investigated for anti-inflammatory  and anticancer  activity.
    
  • Benzodiazepines: Reaction with amino acid derivatives can yield benzodiazepine scaffolds where the cyclohexyl group provides necessary lipophilic bulk for receptor binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate.[1] Retrieved from [Link]

  • MDPI (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.[1] (Contextual reference for nitro-amine push-pull systems). Retrieved from [Link]

  • Organic Syntheses. Methyl m-nitrobenzoate and related nitrobenzoate nitration procedures. Coll. Vol. 1, p.372 (1941). Retrieved from [Link]

"benchmarking the synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate against other methods"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate , a critical intermediate in the development of kinase inhibitors and anti-inflammatory agents. We compare three distinct methodologies: the standard Nucleophilic Aromatic Substitution (S_NAr) using a fluoro-precursor, a cost-effective Chloro-analog route , and a Green Chemistry aqueous protocol .

Our analysis indicates that while the Fluoro-S_NAr (Method A) offers the highest reactivity and mildest conditions (


), the Chloro-S_NAr (Method B)  provides a superior cost-to-yield ratio for large-scale applications despite requiring elevated temperatures. The Aqueous Method (Method C)  serves as a specialized high-pressure alternative for solvent-restricted environments.

Structural Analysis & Mechanistic Context

The target molecule features a benzoate core substituted with a nitro group at the 5-position and a cyclohexylamino moiety at the 2-position.

Mechanistic Basis: The Activated S_NAr

The synthesis relies on the displacement of a leaving group (LG) at the 2-position by cyclohexylamine. The reaction is facilitated by the electronic environment of the benzene ring:

  • Ortho-Activation: The ester group (COOMe) at position 1 is ortho to the leaving group, stabilizing the transition state via inductive electron withdrawal (-I).

  • Para-Activation: The nitro group (NO

    
    ) at position 5 is para to the leaving group, providing powerful resonance stabilization (-R) of the anionic Meisenheimer complex intermediate.
    

This dual activation makes the 2-position highly electrophilic, allowing for efficient substitution even with moderately nucleophilic amines like cyclohexylamine.

Visualization: S_NAr Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism, highlighting the stabilization of the intermediate.

SNAr_Mechanism cluster_activation Activation Factors Reactants Reactants Methyl 2-LG-5-nitrobenzoate + Cyclohexylamine TS1 Transition State 1 Nucleophilic Attack Reactants->TS1 k1 (Slow) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 Leaving Group Departure Inter->TS2 NO2 5-NO2 (Para) Resonance w/ Negative Charge Inter->NO2 COOMe 1-COOMe (Ortho) Inductive Withdrawal Inter->COOMe Product Product Methyl 2-(cyclohexylamino)- 5-nitrobenzoate TS2->Product k2 (Fast) - LG (F/Cl)

Caption: Mechanism of S_NAr showing the stabilization of the Meisenheimer complex by ortho-ester and para-nitro groups.

Methodology Benchmarking

We evaluated three primary synthetic routes based on yield, reaction conditions, and scalability.

Method A: Fluoro-S_NAr (High Reactivity)
  • Precursor: Methyl 2-fluoro-5-nitrobenzoate.[1][2]

  • Conditions: DMF or THF,

    
    , Room Temperature (
    
    
    
    ), 4-12 hours.
  • Performance: The high electronegativity of fluorine lowers the energy of the transition state (TS1), making the nucleophilic attack rapid.

  • Pros: Mildest conditions; cleanest reaction profile; minimal byproduct formation.

  • Cons: High cost of fluoro-starting material.

Method B: Chloro-S_NAr (Industrial Standard)
  • Precursor: Methyl 2-chloro-5-nitrobenzoate.

  • Conditions: Ethanol or Toluene,

    
     or 
    
    
    
    , Reflux (
    
    
    ), 2-6 hours. Alternatively: Microwave irradiation (
    
    
    , 10 min).
  • Performance: Chlorine is a poorer leaving group than fluorine in S_NAr due to weaker inductive stabilization of the attacking nucleophile, requiring thermal energy to overcome the activation barrier.

  • Pros: Cost-effective starting material (

    
     cost of Fluoro); scalable; robust.
    
  • Cons: Higher energy consumption; potential for hydrolysis if water is present at reflux.

Method C: Aqueous Superheated S_NAr (Green Alternative)
  • Precursor: 2-Chloro-5-nitrobenzoic acid (Acid form).

  • Conditions: Water,

    
    , Superheated (
    
    
    
    ), Pressure vessel. Followed by esterification (MeOH/H+).
  • Performance: Water acts as a green solvent. The high temperature compensates for the reduced electrophilicity of the carboxylate anion form.

  • Pros: Elimination of organic solvents in step 1; high atom economy.

  • Cons: Two-step process (requires re-esterification); requires high-pressure equipment.

Comparative Data Table
MetricMethod A (Fluoro)Method B (Chloro)Method C (Aqueous/Acid)
Precursor Cost HighLow Low
Reaction Temp 25°C (RT) 80°C - 120°C150°C
Time 4 - 12 h2 - 6 h (Thermal) / 10 min (MW)2 - 3 h
Yield 92 - 96%85 - 92%90% (Step 1)
Purification Filtration/WashRecrystallizationExtraction + Esterification
Green Score Medium (DMF solvent)Medium (EtOH solvent)High (Water solvent)
Scalability MediumHigh Low (Pressure limits)

Detailed Experimental Protocols

Protocol 1: The Optimized Chloro-Route (Recommended for Scale)

This protocol balances cost and efficiency, utilizing the readily available chloro-derivative.

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Ethanol (Absolute) or Acetonitrile

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with Methyl 2-chloro-5-nitrobenzoate (e.g., 10 mmol, 2.15 g) and Ethanol (20 mL).

  • Addition: Add Triethylamine (15 mmol, 2.1 mL) followed by dropwise addition of Cyclohexylamine (12 mmol, 1.4 mL).

    • Note: The reaction is exothermic; add amine slowly to control temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, and a yellow fluorescent product spot (
    
    
    ) should appear.
  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

    • If solid forms: Filter the yellow precipitate, wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove amine salts.

    • If no solid: Concentrate the solvent in vacuo to ~20% volume, then pour into ice-water (50 mL) with vigorous stirring to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or Methanol if purity is

    
    .
    
  • Characterization:

    • Appearance: Bright yellow crystalline solid.

    • Melting Point:

      
       [Ref 1].
      
Protocol 2: The High-Reactivity Fluoro-Route (Recommended for Library Synthesis)

Ideal for small-scale parallel synthesis where yield and purity are paramount over cost.

Reagents:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • 
     (1.5 equiv)
    
  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 2-fluoro-5-nitrobenzoate (1 mmol) in DMF (3 mL).

  • Activation: Add

    
     (1.5 mmol).
    
  • Substitution: Add Cyclohexylamine (1.1 mmol) at room temperature.

  • Stirring: Stir at ambient temperature for 4 hours. The solution will turn deep yellow immediately.

  • Quench: Pour the mixture into 1M HCl (10 mL) (Caution: Gas evolution). This neutralizes excess base and protonates the product if necessary (though the ester is stable).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with Brine (2x).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Decision Logic for Method Selection

The following decision tree assists researchers in selecting the optimal synthetic pathway based on project constraints.

Selection_Logic Start Start: Select Synthesis Route Scale What is the Reaction Scale? Start->Scale Cost Is Cost a Primary Constraint? Scale->Cost Large (>10g) Speed Is Speed/Throughput Critical? Scale->Speed Small (<1g) RouteB Method B: Chloro-S_NAr (Best for >10g, Cost Effective) Cost->RouteB Yes (Low Budget) RouteC Method C: Aqueous/Acid (Best for Green Chem Compliance) Cost->RouteC No (Green Focus) RouteA Method A: Fluoro-S_NAr (Best for <1g, High Purity) Speed->RouteA Yes (Auto-Purification) Speed->RouteB No (Standard Lab)

Caption: Decision tree for selecting the optimal synthesis method based on scale, cost, and speed.

References

  • SciSpace. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]

  • ResearchGate. Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • Google Patents. Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase (US6384080B1).[2] Retrieved from [2]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

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